molecular formula C13H19FN2O B3074211 [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine CAS No. 1019491-48-5

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No. B3074211
CAS RN: 1019491-48-5
M. Wt: 238.3 g/mol
InChI Key: TVZAMKZNNSXJFE-UHFFFAOYSA-N
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Description

The [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as FMe-Morpholine and has a molecular formula of C13H18FNO.

Advantages and Limitations for Lab Experiments

FMe-Morpholine has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, FMe-Morpholine has been shown to have low toxicity levels, making it safe for use in lab experiments.
However, there are also limitations associated with the use of FMe-Morpholine in lab experiments. For example, this compound may not be suitable for use in certain experiments due to its specific chemical properties. Additionally, the effects of FMe-Morpholine may vary depending on the experimental conditions, making it challenging to draw definitive conclusions from research studies.

Future Directions

There are several future directions for research involving FMe-Morpholine. One potential area of research is the development of new drugs based on this compound, which could have significant implications for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of FMe-Morpholine and its potential applications in different research fields.

Scientific Research Applications

FMe-Morpholine has been used in various research studies, including drug discovery and development. This compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-15-4-5-16-6-8-17-9-7-16/h1-3,10,15H,4-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZAMKZNNSXJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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